1-Phenyl-1H-imidazol-2-amine

Description

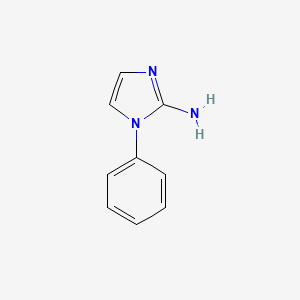

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOLGRUIHSRLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309030 | |

| Record name | 1-Phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21722-08-7 | |

| Record name | 1-Phenyl-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21722-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 1h Imidazol 2 Amine and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes are foundational methods for constructing the 2-aminoimidazole ring system. These approaches typically involve the formation of the heterocyclic core through cyclization or condensation reactions from acyclic precursors.

Cyclization reactions are a cornerstone for the synthesis of imidazoles and their derivatives. These methods involve the intramolecular or intermolecular reaction of precursors to form the five-membered ring.

One notable protocol involves the [3+2] cyclization of vinyl azides with amidines. This catalyst-free approach allows for the synthesis of 2,4-disubstituted-1H-imidazoles. The reaction proceeds by converting vinyl azides into 2H-azirines in situ, which then react with a cyanamide (B42294) to yield the 2-aminoimidazole product in moderate to excellent yields. rsc.orgacs.org This method offers good regiocontrol over substitution at the 2, 4, and 5 positions of the imidazole (B134444) ring. rsc.org

Another strategy is the nickel-catalyzed cyclization of amido-nitriles. rsc.org This reaction proceeds under mild conditions and is tolerant of various functional groups, including arylhalides and other heterocycles. The proposed mechanism involves a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole. rsc.org

Base-catalyzed reactions have also been employed, such as the reaction between 4-phenyl-1H-imidazole-2-thiol and 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones, which proceeds via a 6-endo-trig cyclization to yield 5H-imidazo[2,1-b] mdpi.comresearchgate.netthiazine derivatives. researchgate.net

Condensation reactions represent one of the most classical and widely used methods for constructing the 2-aminoimidazole skeleton. nih.govresearchgate.net These reactions typically involve the condensation of an α-haloketone or a related species with a guanidine (B92328) derivative. mdpi.com

A significant advancement in this area is the use of deep eutectic solvents (DESs) as green and efficient reaction media. For instance, a one-pot, two-step synthesis has been developed that involves the heterocyclodehydration process between α-chloroketones and guanidine derivatives. mdpi.com Using a combination of choline (B1196258) chloride (ChCl) with either glycerol (B35011) or urea (B33335) as the DES, the reaction time can be significantly reduced to 4–6 hours, compared to the 10–12 hours typically required in conventional volatile organic solvents (VOCs) under an inert atmosphere. mdpi.com This method proceeds in high yield and allows for a simpler work-up procedure. mdpi.com

The general reaction is summarized below:

| Entry | α-Chloroketone | Guanidine | Solvent | Time (h) | Yield (%) |

| 1 | 2-Chloro-1-phenylethanone | N-Phenylguanidine | THF | 12 | 81 |

| 2 | 2-Chloro-1-phenylethanone | N-Phenylguanidine | ChCl-Gly (1:2) | 4-6 | 94 |

| 3 | 2-Chloro-1,2-diphenylethanone | N-Phenylguanidine | ChCl-Gly (1:2) | 4-6 | 95 |

| 4 | 2-Chloro-1-(p-tolyl)ethanone | N-Phenylguanidine | ChCl-Urea (1:2) | 4-6 | 80 |

This table presents a selection of results for the synthesis of 2-aminoimidazoles via condensation reaction, adapted from data found in the cited literature. mdpi.com

Another approach involves a three-step synthesis where propargyl cyanamides are prepared first, followed by a lanthanide-catalyzed addition-hydroamination step. This method allows for the generation of guanidine intermediates which then cyclize to afford highly substituted 2-aminoimidazoles in good yields. researchgate.net

The reduction of nitro compounds is a fundamental transformation in organic synthesis for the preparation of amines. nih.govorganic-chemistry.org This strategy can be applied to the synthesis of 1-phenyl-1H-imidazol-2-amine by first preparing a nitro-substituted precursor, such as 1-(nitrophenyl)-1H-imidazol-2-amine or 1-phenyl-1H-imidazol-2-(nitro-amine), followed by the reduction of the nitro group.

A variety of catalytic systems are effective for the complete reduction of nitroarenes to their corresponding amines. A robust method utilizes a Pd(II)-polysalophen coated magnetite nanoparticle catalyst (Fe₃O₄@SiO₂@Pd(II)-polysalophen) with sodium borohydride (B1222165) (NaBH₄) in water. nih.gov This system allows for the efficient reduction of nitroarenes under reflux conditions. The catalyst can be magnetically separated and recycled. nih.gov Other common reagents include zinc dust in water with nanomicelles or catalytic hydrogenation using Pd/C. organic-chemistry.org

While not specifically detailed for this compound in the provided sources, this general methodology is a viable route to access the target compound or its derivatives, particularly for introducing the amine functionality at a late stage of the synthesis.

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. Transition-metal catalysis and electrochemical methods are at the forefront of these advanced strategies for synthesizing 2-aminoimidazoles.

Transition metals play a pivotal role in the construction of complex heterocyclic systems. Catalysts based on palladium, copper, and nickel have been extensively developed for the synthesis of 2-aminoimidazole derivatives.

Palladium-Catalyzed Protocols: Palladium catalysis offers powerful tools for C-C and C-N bond formation. A notable strategy for synthesizing substituted 2-aminoimidazoles is the Pd-catalyzed alkyne carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.orgnih.gov This methodology is significant as it forms both a C–N and a C–C bond during the annulation step, facilitating rapid construction of diverse 2-aminoimidazole products. nih.govacs.org The reaction is typically performed with a palladium source like Pd(OAc)₂, a suitable ligand such as RuPhos, and a base like LiOᵗBu. nih.gov This approach has been successfully applied to the total synthesis of natural products like preclathridine A and B. nih.govacs.org

| Entry | Aryl Triflates | Substrate | Yield (%) |

| 1 | 4-Methoxyphenyl triflate | N-Tosyl-N'-propargylguanidine | 83 |

| 2 | 4-(Trifluoromethyl)phenyl triflate | N-Tosyl-N'-propargylguanidine | 75 |

| 3 | 2-Methylphenyl triflate | N-Tosyl-N'-propargylguanidine | 81 |

| 4 | 4-Bromophenyl triflate | N-Tosyl-N'-propargylguanidine | 68 |

This table showcases the scope of the Pd-catalyzed carboamination reaction with various aryl triflates. nih.gov

Another palladium-catalyzed approach is the tandem one-pot synthesis of imidazole-fused polyheterocycles from 2-vinyl imidazoles and aryl halides, which involves a sequential Heck arylation and an intramolecular aerobic oxidative C-H amination. rsc.org

Copper-Catalyzed Protocols: Copper catalysts are attractive due to their lower cost and unique reactivity. An efficient copper(I)-catalyzed domino reaction has been developed for the synthesis of 2-aminobenzimidazole (B67599) derivatives from o-haloanilines and carbodiimides. acs.org This method is tolerant of various substituents on both starting materials. Copper catalysis is also used in the preparation of propargyl cyanamides, which are key intermediates in some multi-step syntheses of 2-aminoimidazoles. researchgate.net Furthermore, a multi-component, one-pot reaction of 2-iodoaniline (B362364) and an amine-trichloroacetonitrile adduct, catalyzed by copper(I) iodide with ultrasound assistance, provides access to substituted 2-aminobenzimidazoles. benthamdirect.com

Nickel-Catalyzed Protocols: Nickel catalysis provides an alternative to palladium and copper for certain transformations. As mentioned previously, a nickel-catalyzed protocol for the cyclization of amido-nitriles has been reported to form disubstituted imidazoles. rsc.org The reaction proceeds through the addition of an organonickel species to a nitrile, followed by cyclization and aromatization. rsc.org

Electrochemical synthesis is emerging as a powerful and sustainable alternative to conventional methods, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov

An electrochemically induced synthesis of 1,2,4-trisubstituted imidazoles from vinyl azides and benzyl (B1604629) amines has been developed. nih.gov The reaction is conducted under constant current conditions in an undivided cell. The proposed mechanism involves the electrochemical generation of electrophilic iodine species, which facilitates the formation of a 2H-azirine from the vinyl azide. Subsequent reactions with benzyl amine, cyclization, and aromatization lead to the final imidazole product. nih.gov

| Entry | Vinyl Azide Substituent (R¹) | Benzyl Amine Substituent (R²) | Yield (%) |

| 1 | Phenyl | 4-Methyl | 64 |

| 2 | 4-Methylphenyl | H | 58 |

| 3 | 4-Bromophenyl | H | 56 |

| 4 | 4-Methoxyphenyl | 4-Methoxy | 45 |

This table illustrates the yields for the electrochemical synthesis of various 1-benzyl-2-phenyl-4-aryl-1H-imidazoles. nih.gov

Additionally, electrochemical methods have been reported for the intramolecular C(sp³)–H amination to form benzimidazoles, demonstrating the versatility of electrochemistry in synthesizing imidazole-containing scaffolds. acs.org

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2-aminoimidazole derivatives to minimize environmental impact and enhance efficiency. A notable advancement is the use of deep eutectic solvents (DESs) as environmentally benign reaction media. These solvents, often composed of a mixture of choline chloride and urea or glycerol, offer a non-toxic and biodegradable alternative to volatile organic solvents. mdpi.comnih.gov

One such approach involves a one-pot, two-step synthesis of 2-aminoimidazoles from α-chloroketones and guanidine derivatives. This method, conducted under air, demonstrates significantly reduced reaction times of 4–6 hours in a choline chloride-urea deep eutectic solvent, a substantial improvement over the 10–12 hours typically required in traditional solvents like anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. mdpi.comnih.gov The use of DES not only accelerates the reaction but also simplifies the work-up procedure. For instance, triaryl-substituted 2-aminoimidazoles can often be isolated by simple filtration and crystallization, and the DES can be recycled. mdpi.comnih.gov This methodology highlights the potential of hydrogen bonding catalysis within the deep eutectic solvent to facilitate the heterocyclodehydration process. mdpi.com

The following table summarizes the comparison between a traditional solvent and a deep eutectic solvent for the synthesis of a 2-aminoimidazole derivative.

| Parameter | Traditional Solvent (THF) | Deep Eutectic Solvent (ChCl-urea) |

| Reaction Time | ~12 hours | 4-6 hours |

| Atmosphere | Argon | Air |

| Work-up | Partitioning and column chromatography | Filtration and crystallization |

| Solvent Properties | Volatile, toxic | Non-volatile, biodegradable, recyclable |

| Yield | Good | High |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yields and minimize side reactions. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, catalyst, and the nature of the starting materials.

While specific optimization studies for this compound are not extensively detailed in the provided context, general principles can be applied from related syntheses of 2-aminoimidazoles. For instance, in the synthesis of substituted 2-aminoimidazoles via the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates, the reaction conditions were optimized to achieve good yields. This included the selection of a suitable palladium catalyst (Pd(OAc)₂) and a phosphine (B1218219) ligand (RuPhos), along with an appropriate base (LiOtBu) and solvent (PhCF₃) at a specific temperature (100 °C). nih.gov

The choice of solvent can dramatically influence the outcome of a reaction. For example, in the synthesis of 2-aminoimidazoles from α-chloroketones and guanidines, a range of solvents can be screened to determine the optimal medium. Similarly, temperature plays a crucial role; while some reactions proceed efficiently at room temperature, others may require heating to overcome activation energy barriers and drive the reaction to completion. The molar ratio of reactants is another parameter that is often adjusted to ensure the complete conversion of the limiting reagent.

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods for the synthesis of chiral 2-aminoimidazole derivatives is of significant interest due to the importance of enantiomerically pure compounds in pharmacology. Chiral amines are crucial building blocks and can be synthesized through various asymmetric methods, including catalytic asymmetric hydrogenation of imines. nih.gov

Another relevant area is the asymmetric synthesis of pharmaceutically important 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. These syntheses have been accomplished with high diastereoselectivity and enantioselectivity using either a chiral auxiliary, such as (R)-pantolactone, or chiral dirhodium tetracarboxylate catalysts. nih.gov The choice of catalyst was found to be dependent on the substitution pattern of the aryl or heteroaryldiazoacetate. nih.gov

These examples, while not directly involving the imidazole core, demonstrate the feasibility of creating chiral centers adjacent to an aryl group and an amino functionality through asymmetric catalysis and the use of chiral auxiliaries. The principles from these syntheses could potentially be adapted to develop stereoselective routes to chiral analogs of this compound, for example, by introducing a chiral center on a substituent attached to the imidazole ring.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of 1-Phenyl-1H-imidazol-2-amine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton and carbon environments can be obtained.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the imidazole (B134444) ring, and the exocyclic amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons (Phenyl Group): The five protons on the phenyl ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. Their specific chemical shifts and multiplicities depend on their position (ortho, meta, para) relative to the imidazole ring substituent.

Imidazole Ring Protons: The two protons on the imidazole ring (at positions 4 and 5) are expected to resonate as doublets in the range of δ 6.0 to 7.5 ppm. In a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C4-H proton appears as a singlet at 7.03 ppm. mdpi.com

Amine Protons (-NH₂): The two protons of the primary amine group typically produce a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In similar 2-amino imidazole derivatives, this signal has been observed as a broad singlet at 5.68 ppm. mdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.0 - 8.0 | Multiplet (m) |

| Imidazole-H4/H5 | 6.0 - 7.5 | Doublet (d) |

| Amine-NH₂ | Variable (e.g., ~5.7) | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Imidazole Ring Carbons: The C2 carbon, being bonded to three nitrogen atoms (one exocyclic, two endocyclic), is expected to be significantly deshielded and appear far downfield. For the related compound 1-methyl-4-phenyl-1H-imidazol-2-amine, the analogous C2 carbon resonates at δ 150.39 ppm. researchgate.net The C4 and C5 carbons are expected in the range of δ 100-130 ppm.

Phenyl Ring Carbons: The phenyl carbons typically resonate in the δ 120-140 ppm range. The carbon atom directly attached to the imidazole nitrogen (ipso-carbon) will have a chemical shift distinct from the ortho, meta, and para carbons.

A significant challenge in the ¹³C NMR analysis of N-unsubstituted imidazoles is the potential for rapid tautomerization, which can lead to signal broadening or the complete absence of signals for the imidazole ring carbons in solution. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 (-NH₂) | ~150 |

| Phenyl C (ipso) | ~135 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

| Imidazole C4/C5 | 100 - 130 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It would be used to definitively link the ¹H signals for the H4/H5 imidazole protons and the phenyl protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. emerypharma.comipb.pt It is particularly powerful for identifying the connectivity between different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the ortho-protons of the phenyl ring to the C2 and C5 carbons of the imidazole ring, confirming the phenyl-imidazole linkage.

Correlations from the imidazole H4 proton to the C2 and C5 carbons.

Correlations from the amine protons to the C2 carbon of the imidazole ring.

The use of such 2D techniques has been demonstrated as effective for the full characterization of complex 2-amino imidazole derivatives. mdpi.com

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| Phenyl-H (ortho) | Imidazole C5 | Confirms Phenyl-N1 bond |

| Imidazole-H4 | C2, C5 | Confirms imidazole ring structure |

| Imidazole-H5 | C2, C4, Phenyl C(ipso) | Confirms imidazole ring and linkage |

| Amine-NH₂ | C2 | Confirms position of amine group |

Studies on Tautomerism via NMR

Unsymmetrically substituted imidazoles that possess a proton on a ring nitrogen can exist as a mixture of tautomers that are often inseparable. nih.gov For this compound, a prototropic tautomerism can occur, involving the migration of a proton between the exocyclic amine (-NH₂) and the endocyclic N3 nitrogen. This results in an equilibrium between the 2-amino form (this compound) and the 2-imino form (1-Phenyl-2-iminoimidazoline).

This dynamic exchange can have significant effects on NMR spectra. If the exchange is rapid on the NMR timescale, averaged signals for the affected nuclei are observed. mdpi.com This can lead to the broadening of both ¹H and ¹³C signals, particularly for the imidazole ring and the amine group. In some studies of related 2-phenylimidazoles, the rapid tautomerization has been reported to render the imidazole ring carbon signals undetectable in solution ¹³C NMR spectra. nih.gov However, solid-state NMR studies have shown that it is possible to observe both tautomers coexisting in different crystalline domains. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique well-suited for analyzing polar molecules like this compound. The analysis is typically performed in positive ion mode, where the molecule is protonated to form a pseudomolecular ion [M+H]⁺.

Given the molecular formula C₉H₉N₃, the calculated molecular weight is approximately 159.19 g/mol . nih.gov Therefore, the ESI-mass spectrum is expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 160.1. This has been observed in related aminoimidazole compounds, where the [M+H]⁺ ion is readily formed and detected. researchgate.net

Further structural information can be obtained using tandem mass spectrometry (ESI-MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" that can confirm the molecular structure and distinguish it from isomers. semanticscholar.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. In the context of this compound, GC-MS analysis would provide crucial information regarding its purity and molecular weight. The gas chromatogram would ideally show a single peak, indicating the presence of a pure compound, with a specific retention time under the given experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

LC/MS Data for Structural Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS. For this compound, LC-MS would be employed to confirm its molecular weight and purity.

The liquid chromatogram would provide the retention time of the compound, while the mass spectrum would show the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ in positive ion mode, which would be approximately 160.19. High-resolution mass spectrometry (HRMS) coupled with LC could provide the exact mass, allowing for the determination of the elemental composition and further confirming the chemical formula. While specific LC-MS data for the target compound is not available, studies on related imidazole derivatives frequently employ this technique for characterization. rsc.org

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

For this compound, the FT-IR spectrum would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes would include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching (if any) would be below 3000 cm⁻¹.

C=N and C=C stretching: The imidazole and phenyl rings would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amino group is expected in the range of 1550-1650 cm⁻¹.

C-N stretching: This vibration would likely be observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹ for aromatic amines.

While a specific FT-IR spectrum for this compound is not provided in the search results, data for related compounds like 1-(4-methoxyphenyl)-1H-imidazole show characteristic peaks for aromatic C-H and C=C stretching. iucr.org

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser in the near-infrared region. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would provide additional structural information. Key expected Raman bands would include:

Strong bands for the aromatic ring stretching vibrations of the phenyl and imidazole rings.

Symmetric stretching vibrations that might be weak or absent in the IR spectrum.

Specific FT-Raman data for this compound is not available in the provided search results. However, studies on similar imidazole-containing structures have utilized this technique for detailed vibrational analysis. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, causing the promotion of an electron from a ground electronic state to an excited electronic state. The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the molecule, particularly the extent of conjugation.

For this compound, the presence of the phenyl and imidazole rings, which are conjugated systems, would lead to characteristic absorption bands in the UV region. The λmax values would be indicative of the π → π* and n → π* electronic transitions. The exact position and intensity of these bands would be influenced by the solvent polarity. A detailed UV-Vis spectrum with molar absorptivity values would be a key piece of characterization data. However, no specific UV-Vis data for this compound was found in the search results.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is the definitive technique for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

If single crystals of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

The crystal system and space group.

The unit cell dimensions.

The three-dimensional coordinates of each atom in the molecule.

Details of intermolecular interactions, such as hydrogen bonding, which would be expected given the presence of the amino group and imidazole nitrogen atoms.

This information would unambiguously confirm the molecular structure and provide insights into the packing of the molecules in the solid state. Unfortunately, no crystallographic data for this compound was found in the provided search results. However, crystallographic data for several other 1-phenyl-1H-imidazole derivatives have been reported, providing a basis for comparison. iucr.orgmdpi.comresearchgate.netnih.gov

Based on a comprehensive search of available scientific literature, detailed experimental crystallographic data for the specific compound This compound is not publicly available. No single-crystal X-ray diffraction studies appear to have been published that would provide the specific information required to address the outlined topics, including unit cell parameters, crystal packing diagrams, specific intermolecular interactions, and precise bond lengths, bond angles, and dihedral angles for this molecule.

While crystallographic data exists for structurally related compounds such as other 1-phenyl-1H-imidazole derivatives or different isomers, this information cannot be used to accurately describe the unique crystal structure of this compound. The precise arrangement of molecules in a crystal lattice is highly dependent on the specific functional groups present and their positions on the core structure.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular behavior at the electronic level. These methods can be broadly categorized by their level of theory and computational cost, ranging from highly accurate but expensive ab initio methods to faster, more approximate semiempirical methods.

Density Functional Theory (DFT) Studies (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for these studies. DFT calculations for 1-Phenyl-1H-imidazol-2-amine would typically begin with geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

These calculations are performed with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311++G(d,p), which provide flexibility for describing the electron distribution. Following optimization, further calculations can predict vibrational frequencies, thermodynamic properties, and the electronic properties discussed in subsequent sections.

Table 1: Representative Data from DFT Calculations This table illustrates the type of data obtained from DFT calculations. Actual values would be derived from specific computational studies.

| Parameter | Description | Expected Outcome |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | A negative value in atomic units (Hartrees). |

| Dipole Moment | A measure of the molecule's overall polarity. | A non-zero value indicating polarity. |

| Key Bond Lengths | e.g., C-N and C=N bonds within the imidazole (B134444) ring. | Values in Angstroms (Å). |

| Key Bond Angles | e.g., C-N-C angle in the imidazole ring. | Values in degrees (°). |

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio (from first principles) methods solve the Schrödinger equation without using experimental data for parameterization. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It calculates the electronic structure by considering each electron in the average field of all other electrons, but it does not fully account for electron correlation.

While less accurate than modern DFT or more advanced ab initio methods, HF calculations are valuable for providing a baseline understanding of a molecule's wave function and orbital energies. They are often used as a starting point for more sophisticated calculations that incorporate electron correlation. A periodic ab initio Hartree-Fock method can be used to evaluate a number of electronic and structural properties of molecules.

Semiempirical Methods (e.g., MINDO/3, MNDO, PM3, AM1)

Semiempirical quantum methods are based on the Hartree-Fock formalism but introduce several approximations and parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems.

Common semiempirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3). These methods differ in their parameterization strategy. For instance, AM1 was parameterized using a small set of atomic data, while PM3 was parameterized to reproduce a wide range of molecular properties. These methods are particularly useful for initial conformational searches or for modeling trends in a series of related molecules.

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure reveals key information about a molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For this compound, the HOMO would likely be distributed over the electron-rich phenyl and imidazole rings, while the LUMO would also be located across these conjugated systems.

Table 2: Representative Data from FMO Analysis This table illustrates the type of data obtained from FMO analysis. Actual values would be derived from specific computational studies.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | (Calculated Value) | Highest Occupied Molecular Orbital |

| LUMO | (Calculated Value) | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | (Calculated Value) | ELUMO - EHOMO; indicates chemical reactivity. |

Structure-Property and Structure-Activity Relationship (SAR/SPR) Modeling (Computational Aspects)

Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies, has become an indispensable tool in medicinal chemistry for understanding how a molecule's structure influences its biological activity and physicochemical properties. For derivatives of this compound and related compounds, these models provide crucial insights that guide the design of new, more potent, and selective molecules.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been effectively applied to series of 1-phenyl-1H-1,2,3-triazoles, which are structurally analogous to phenyl-imidazoles. nih.gov These studies create 3D contour maps that visualize the impact of steric, electrostatic, and hydrophobic fields on biological activity. For instance, a CoMFA/CoMSIA study on triazole antagonists revealed that an electronegative substituent at the 4-position of the benzene (B151609) ring, a compact, hydrophobic group at the 4-position of the heterocyclic ring, and a small, electronegative substituent at the 5-position are critical for high potency. nih.gov This highlights the importance of specific electronic and steric properties at defined locations around the core scaffold.

Similarly, 2D-QSAR studies on related benzimidazole (B57391) analogues have identified key molecular descriptors that govern their activity. sphinxsai.com In one study on antifungal agents, lipophilic, structural, and steric descriptors were found to be responsible for the observed activity. The model indicated that minimizing the total energy of the molecule could lead to an increase in biological activity. sphinxsai.com

SAR studies on more direct derivatives have further refined this understanding. For 1-pentyl-4-phenyl-1H-imidazol-2-amine, investigations identified the structural elements necessary for retaining TLR8-agonistic activity. nih.gov In another case involving 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles as IDO1 inhibitors, computational docking simulations suggested that the strategic placement of a hydroxyl group allows for a favorable interaction with a proximal Ser167 residue in the target's binding pocket, thereby improving inhibitory potency. nih.gov This demonstrates the power of combining SAR with computational docking to elucidate specific molecular interactions.

A QSAR analysis of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives successfully explored the physicochemical contributions to cytotoxicity. nih.gov The study found that a thiol substituent at the 2-position of the imidazole ring decreased cytotoxicity, as did the presence of a hydrogen bond donor group at the meta position of the 5-phenyl ring. nih.gov Conversely, the lipophilicity of meta-substituents on the 5-phenyl ring was shown to increase cytotoxicity. nih.gov The model also indicated that electron-withdrawing groups at the para position of the 1-phenylamino fragment were unfavorable for activity. nih.gov

The table below summarizes key findings from various computational SAR/QSAR studies on phenyl-imidazole derivatives and related structures.

| Compound Series | Activity Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 5-Phenyl-1-phenylamino-1H-imidazole derivatives | Cytotoxicity (anti-HIV) | 2D-QSAR (LFER model) | Activity is influenced by electronic (Hammett sigma), hydrophobicity (pi), and steric (molar refractivity, STERIMOL) parameters. Electron-withdrawing groups at the para-position of the 1-phenylamino fragment are unfavorable. | nih.gov |

| 1-Phenyl-1H-1,2,3-triazole analogues | GABA Receptor Antagonism | 3D-QSAR (CoMFA, CoMSIA) | High potency is linked to an electronegative substituent at the benzene 4-position and specific hydrophobic/electronegative groups on the triazole ring. | nih.gov |

| N-{(1H-Benzo[d]imidazol-1-yl)(phenyl)methylene}benzenamine analogues | Antifungal Activity | 2D-QSAR | Lipophilic, structural, and steric descriptors (Partition Coefficient, Molar Refractivity, Ovality) are the main drivers of activity. | sphinxsai.com |

| 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles | IDO1 Inhibition | SAR with Computational Docking | A hydroxyl group can favorably interact with the Ser167 residue in the binding pocket, enhancing potency. | nih.gov |

Prediction of Molecular Reactivity and Stability

The reactivity and stability of this compound can be effectively predicted using computational methods rooted in quantum chemistry, particularly Density Functional Theory (DFT). These investigations often focus on Frontier Molecular Orbital (FMO) theory and the analysis of the molecule's Molecular Electrostatic Potential (MEP). malayajournal.orgacadpubl.eu

FMO theory posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. malayajournal.orglibretexts.org The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability; a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.eu Conversely, a small energy gap suggests the molecule is more reactive. acadpubl.eu

For imidazole derivatives, computational studies show that the HOMO is often localized over the electron-rich imidazole or benzimidazole ring system, while the LUMO may be distributed elsewhere, depending on the substituents. malayajournal.orgresearchgate.net For example, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO is located on the imidazole and phenyl rings, while the LUMO is on the imidazole and chloro-substituted phenyl ring. acadpubl.eu The calculated HOMO-LUMO energy gap for this molecule was found to be 4.0106 eV, indicating good chemical stability. acadpubl.eu In 2-aminobenzimidazole (B67599), a closely related structure, the HOMO is located over the benzimidazole ring, and the HOMO→LUMO transition implies a transfer of electron density from the benzimidazole ring to the amino group. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another powerful tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). malayajournal.org These maps are invaluable for predicting reactive sites for electrophilic and nucleophilic attack. Electron-rich regions with negative potential are susceptible to electrophilic attack, whereas electron-poor regions are prone to nucleophilic attack. malayajournal.org

The stability of the core imidazole ring has also been investigated computationally. Studies on the dimerization of imidazol-2-ylidenes (the carbene form of the imidazole ring) found that stability is related to the singlet-triplet energy separation (ΔES–T) and the aromatic stabilization energy (ASE). researchgate.net This provides fundamental insight into the intrinsic electronic stability of the heterocyclic core.

The table below presents typical quantum chemical descriptors calculated for imidazole derivatives, which are used to predict their reactivity and stability.

| Descriptor | Significance | Typical Finding for Imidazole Derivatives | Reference |

|---|---|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. | The HOMO is often localized on the electron-rich imidazole/benzimidazole ring system. | malayajournal.orgresearchgate.net |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. | The LUMO distribution depends heavily on substituents, often involving the phenyl ring or other attached groups. | malayajournal.orgacadpubl.eu |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and kinetic stability. A larger gap correlates with higher stability and lower reactivity. | Calculated gaps for stable imidazole derivatives are typically in the range of 4-5 eV, suggesting good stability. | acadpubl.eu |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. | Negative potential is often found near the nitrogen atoms of the imidazole ring, indicating sites for electrophilic interaction. | malayajournal.org |

Reactivity Profiles and Mechanistic Investigations of 1 Phenyl 1h Imidazol 2 Amine

Reaction Mechanisms in Synthesis and Derivatization

The synthesis of the 1-phenyl-1H-imidazol-2-amine core structure can be achieved through several established routes for 2-aminoimidazoles. One of the most common methods involves the condensation reaction between an α-haloketone and a guanidine (B92328) derivative. researchgate.net

Mechanism of Synthesis: A prevalent mechanistic pathway begins with the reaction of an appropriate α-haloketone, such as 2-bromo-1-phenylethanone, with a protected guanidine like acetylguanidine. The reaction proceeds via the following steps:

Nucleophilic Substitution: The more nucleophilic nitrogen of acetylguanidine attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion.

Cyclization: An intramolecular condensation occurs where another nitrogen atom of the guanidine moiety attacks the carbonyl carbon.

Dehydration: The resulting heterocyclic intermediate eliminates a molecule of water to form the aromatic imidazole (B134444) ring.

Deprotection: The acetyl group is then hydrolyzed under basic or acidic conditions to yield the final 2-aminoimidazole product. researchgate.net

Using unprotected guanidine can lead to significant amounts of by-products, making the use of protected guanidines like acetylguanidine or Boc-protected guanidine preferable for achieving moderate to good yields. researchgate.net

Derivatization Mechanisms: The this compound scaffold offers multiple sites for derivatization, primarily at the ring nitrogens and the exocyclic amino group.

N-Alkylation: The nitrogen atom at the 1-position of the imidazole ring can be readily alkylated. For instance, methylation can be achieved using a methylating agent like iodomethane (B122720) in the presence of a strong base such as sodium hydride. researchgate.net The mechanism involves the deprotonation of the imidazole N-H by the base to form a nucleophilic imidazolide (B1226674) anion, which then undergoes an S(_N)2 reaction with the alkyl halide.

Carbamate Formation: The exocyclic amino group can react with reagents like phenylchloroformate to form carbamates. This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. connectjournals.com

Palladium-Catalyzed Cross-Coupling: Modern synthetic strategies allow for the construction of substituted 2-aminoimidazoles where a C-C bond is formed during the annulation event. For example, Pd-catalyzed carboamination reactions between N-propargyl guanidines and aryl triflates can generate complex 2-aminoimidazole derivatives. nih.govacs.org This facilitates late-stage derivatization, allowing for the introduction of various aryl groups onto the imidazole core. nih.gov

| Reaction Type | Key Reagents | General Mechanism | Product Type |

|---|---|---|---|

| Imidazole Ring Synthesis | α-Haloketone, Acetylguanidine | Nucleophilic Substitution followed by Cyclocondensation | 2-Aminoimidazole Core |

| N-Alkylation | Alkyl Halide, NaH | S(_N)2 Reaction | N-Alkyl Imidazole |

| Carbamate Formation | Phenylchloroformate | Nucleophilic Acyl Substitution | N-Carbamoyl Imidazole |

| Pd-Catalyzed Carboamination | N-Propargyl Guanidine, Aryl Triflate, Pd(OAc)(_2) | Catalytic Cross-Coupling/Annulation | Substituted 2-Aminoimidazole |

Functional Group Transformations

The functional groups of this compound—namely the primary exocyclic amine, the imidazole ring, and the phenyl substituent—are all amenable to various chemical transformations.

The primary amino group at the 2-position is a key site for reactivity. It can undergo a range of reactions typical for primary amines:

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

Derivatization for Analysis: The primary amine can be derivatized to facilitate analysis. For example, reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol creates a fluorescent isoindole derivative, which is useful for HPLC analysis with fluorescence detection. libretexts.org Another common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with primary amines to form highly UV-active and fluorescent derivatives. libretexts.org

The imidazole ring itself, being electron-rich, can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid reaction at the nitrogen atoms. The phenyl group can also be modified through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, with the directing effects governed by the imidazole substituent.

| Functional Group | Transformation | Reagent(s) | Resulting Group |

|---|---|---|---|

| Primary Amine (-NH(_2)) | Acylation | Acetyl Chloride | Amide (-NHCOCH(_3)) |

| Primary Amine (-NH(_2)) | Fluorescent Labeling | o-Phthalaldehyde (OPA) / Thiol | Isoindole Derivative |

| Primary Amine (-NH(_2)) | Carbamate Formation | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-Carbamate |

| Phenyl Ring | Nitration | HNO(_3)/H(_2)SO(_4) | Nitrophenyl Group (-C(_6)H(_4)NO(_2)) |

Tautomeric Equilibria and Dynamic Processes

This compound can exhibit several forms of tautomerism, which are dynamic equilibrium processes involving proton transfer. These equilibria can significantly influence the compound's chemical properties and biological interactions.

Amino-Imino Tautomerism: The most significant tautomerism for this class of compounds is the equilibrium between the 2-amino form and the 2-imino form.

Amino Tautomer (this compound): In this form, the exocyclic nitrogen is an amino group (-NH(_2)), and the imidazole ring is fully aromatic.

Imino Tautomer (1-Phenyl-2-imino-2,3-dihydro-1H-imidazole): In this form, the exocyclic nitrogen is an imino group (=NH), and one of the ring nitrogens is protonated. This disrupts the aromaticity of the five-membered ring.

For most 2-amino-substituted N-heterocycles, including related benzimidazoles and pyrimidines, the amino tautomer is predominantly favored in solution because it preserves the aromatic stabilization energy of the heterocyclic ring. rsc.org

Annular Tautomerism: Imidazole itself is known to undergo rapid annular tautomerism, where the proton on the nitrogen atom can shift between the N-1 and N-3 positions. researchgate.net In the case of this compound, the N-1 position is blocked by the phenyl group. However, a related prototropic exchange can still occur involving the exocyclic amino proton and the N-3 ring nitrogen. This dynamic process leads to an equilibrium between tautomers where the proton resides on different nitrogen atoms.

These rapid exchange processes are often studied using Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.com Depending on the rate of proton exchange relative to the NMR timescale, one might observe either distinct signals for each tautomer (slow exchange), broadened signals (intermediate exchange), or averaged signals (fast exchange). researchgate.netbeilstein-journals.org Factors such as solvent polarity, temperature, and pH can significantly affect the rate of exchange and the position of the tautomeric equilibrium. fu-berlin.de The study of these dynamic processes is crucial as different tautomers may exhibit different binding affinities to biological targets. chemrxiv.org

| Tautomer Type | Description | Structural Feature | Predominance |

|---|---|---|---|

| Amino Form | Proton on exocyclic nitrogen, forming an amino group. | Aromatic imidazole ring. | Generally favored in solution. rsc.org |

| Imino Form | Proton on a ring nitrogen, forming an exocyclic imine. | Non-aromatic dihydroimidazole (B8729859) ring. | Generally less favored. |

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles Utilizing 1-Phenyl-1H-imidazol-2-amine

There is no available literature detailing the rational design of ligands based on the this compound scaffold for specific applications in coordination chemistry. Research in this area would typically explore how modifications to the phenyl or amino groups could tune the electronic and steric properties of the ligand to achieve desired coordination geometries or catalytic activities.

Synthesis and Characterization of Metal Complexes

No specific synthetic methods or characterization data for metal complexes of this compound have been reported in the scientific literature. Such studies would typically involve the reaction of the ligand with various metal salts and the subsequent characterization of the products using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and elemental analysis.

Catalytic Applications of 1 Phenyl 1h Imidazol 2 Amine and Its Derivatives

Applications in Organic Transformations

The imidazole (B134444) core is a well-established motif in organocatalysis, capable of promoting various organic transformations due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and a non-basic pyrrole-like nitrogen. ias.ac.in This allows it to act as a base, a nucleophile, or a proton shuttle. While specific studies detailing the organocatalytic activity of 1-Phenyl-1H-imidazol-2-amine are limited, research on closely related derivatives highlights the potential of the phenyl-imidazole framework in promoting important carbon-carbon bond-forming reactions.

A notable example involves the use of 2-phenyl-1H-imidazole derivatives in the Henry (nitroaldol) reaction, a fundamental transformation for synthesizing β-nitro alcohols. In one study, several derivatives of 2-phenyl-1H-imidazole were synthesized and evaluated as catalysts for the reaction between benzaldehyde (B42025) and nitromethane. researchgate.net The research explored both homogeneous and heterogeneous catalytic systems, with the latter involving the immobilization of the imidazole derivatives onto clay minerals such as calcium-montmorillonite (Ca-MMT). researchgate.net

The results demonstrated that these derivatives are effective catalysts for the Henry reaction. The performance of the catalysts was found to be dependent on the specific substitutions on the imidazole scaffold and the reaction conditions. The use of a solid support in the heterogeneous setup offers advantages in terms of catalyst separation and reusability, aligning with the principles of green chemistry. researchgate.net

| Catalyst (Derivative of 2-Phenyl-1H-imidazole) | Catalysis Type | Support | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Derivative 1 | Homogeneous | None | 72 | 65 |

| Derivative 2 | Homogeneous | None | 72 | 70 |

| Derivative 2 | Heterogeneous | Ca-MMT | 24 | 85 |

| Derivative 3 | Homogeneous | None | 96 | 55 |

| Derivative 3 | Heterogeneous | Ca-MMT | 48 | 75 |

These findings underscore the catalytic potential of the phenyl-imidazole core structure. The ability of the imidazole ring to activate substrates, coupled with the electronic influence of the phenyl group, facilitates key steps in the reaction mechanism. Although this research focuses on an isomer of the title compound, it provides strong evidence for the viability of using this compound and its derivatives as organocatalysts in similar organic transformations.

Role as Ligands in Metal-Catalyzed Reactions

The most significant catalytic application of imidazole derivatives is arguably their role as ligands in transition metal catalysis. researchgate.net The imidazole ring and its substituents can coordinate to metal centers, modifying their steric and electronic properties to control reactivity, selectivity, and catalyst stability. This compound is a particularly interesting ligand precursor due to its multiple potential coordination sites: the sp²-hybridized endocyclic nitrogen (N3) and the exocyclic primary amine group at the C2 position. This structure allows it to function as a monodentate ligand through the N3 atom or as a bidentate chelating ligand involving both nitrogen atoms.

Amines, in general, have been recognized as effective and inexpensive ancillary ligands for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. researchgate.net The N-aryl-2-aminoimidazole scaffold can coordinate to a metal like palladium, and this complex can then facilitate reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net

Furthermore, this compound is a direct precursor for a highly important class of ligands: N-heterocyclic carbenes (NHCs). By quaternizing the N3 nitrogen followed by deprotonation, the imidazole ring can be converted into a powerful σ-donating carbene ligand. These NHC ligands form highly stable and catalytically active complexes with a wide range of transition metals, finding application in cross-coupling, metathesis, and C-H activation reactions. nih.gov The phenyl group at the N1 position and the amino group at the C2 position can be further functionalized to fine-tune the steric bulk and electronic properties of the resulting NHC ligand, thereby optimizing catalyst performance for specific applications.

Studies on the N-arylation of 2-aminobenzimidazoles (a related benzannulated derivative) demonstrate that the different nitrogen atoms can be selectively functionalized using catalyst control. nih.govmit.edu For instance, palladium-catalyzed methods tend to arylate the exocyclic amino group, while copper-catalyzed systems favor arylation of the endocyclic (azole) nitrogen. nih.govmit.edu This selective reactivity is crucial for the rational design and synthesis of specific ligand architectures derived from the this compound scaffold.

The utility of imidazole-based ligands is evident in their widespread use in reactions like the Suzuki-Miyaura cross-coupling, which forms C-C bonds between aryl halides and boronic acids. The choice of ligand is critical for achieving high yields, especially with challenging or sterically hindered substrates. nih.gov

| Ligand Class | General Structure Features | Metal Center | Typical Reaction | Key Advantages |

|---|---|---|---|---|

| Phosphines | Biarylphosphines (e.g., SPhos, XPhos) | Palladium | Suzuki-Miyaura Coupling | High activity for unreactive substrates (e.g., aryl chlorides). |

| N-Heterocyclic Carbenes (NHCs) | Derived from imidazole or benzimidazole (B57391) | Palladium, Ruthenium | Suzuki-Miyaura, Olefin Metathesis | Strong M-C bond, high thermal stability, strong σ-donor. |

| Nitrogen Ligands (Amines/Imidazoles) | Primary/secondary amines, pyridines, imidazoles | Palladium, Copper | Heck, Sonogashira, Ullmann Couplings | Inexpensive, readily available, phosphine-free conditions. |

| P,N-Chelating Ligands | Contain both phosphine (B1218219) and nitrogen donor groups | Palladium, Nickel | Asymmetric catalysis, cross-coupling | Enhanced stability and control over catalyst geometry. |

Advanced Research Applications in Chemical Biology Mechanistic and Theoretical Focus

Enzyme Inhibition Mechanism Studies

Derivatives of 1-phenyl-1H-imidazol-2-amine have been identified as inhibitors of various enzymes, providing tools to study their mechanisms. The core structure is a versatile template for designing specific inhibitors.

For instance, compounds based on the 4-phenyl-imidazole framework have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression. nih.gov Spectroscopic studies showed that 4-phenyl-imidazole binds to the heme iron at the active site, exhibiting a preference for the ferric form of the enzyme. nih.gov Kinetic analyses revealed that while the parent 4-phenyl-imidazole acts as a weak noncompetitive inhibitor, strategically modified derivatives can achieve greater potency through specific interactions with amino acid residues like C129 and S167 in the active site. nih.gov

Furthermore, the related 2-aminoimidazole moiety has been used to design inhibitors for human arginase I, a binuclear manganese metalloenzyme. nih.gov X-ray crystallography of a simple 2-aminoimidazole complex revealed its binding in the active site, although not directly coordinating with the manganese cluster. nih.gov This initial structure guided the design of more complex inhibitors where the 2-aminoimidazole group was incorporated into an amino acid side chain to directly target the metal center, demonstrating how this scaffold can be used to probe and interact with metalloenzymes. nih.gov Other studies on related benzimidazole (B57391) structures have shown non-competitive inhibition of enzymes like α-glucosidase, with inhibitors binding to an allosteric site. nih.gov

Table 1: Enzyme Inhibition by Imidazole (B134444) Derivatives

| Enzyme Target | Derivative Scaffold | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | 4-Phenyl-imidazole | Noncompetitive | Binds to active site heme iron; potency enhanced by substitutions targeting C129 and S167. nih.gov |

| Human Arginase I | 2-Aminoimidazole | Noncompetitive | Binds in the active site; serves as a scaffold to design derivatives that chelate the active site's binuclear manganese cluster. nih.gov |

| α-Glucosidase | 2-Phenyl-1H-benzo[d]imidazole | Noncompetitive | Binds to an allosteric site on the enzyme. nih.gov |

Receptor Binding and Modulation Investigations

The 2-aminoimidazole core, of which this compound is a member, is a privileged structure for interacting with various receptors, enabling studies on receptor activation, signaling, and structure-activity relationships.

Toll-Like Receptor (TLR) Interactions and SAR Studies

The 2-aminoimidazole scaffold has been central to the development of modulators for Toll-Like Receptor 8 (TLR8). Research has shown that specific derivatives can act as potent and selective TLR8 agonists. A key example is 1-pentyl-4-phenyl-1H-imidazol-2-amine , which was identified as a TLR8-specific agonist. nih.gov The crystal structure of this compound bound to the TLR8 ectodomain revealed binding interactions common to other TLR8 agonists, providing a mechanistic basis for its activity. nih.gov

Structure-activity relationship (SAR) studies have been crucial in this area. By modifying the 2-aminobenzimidazole (B67599) scaffold, a related structure, researchers identified that the 2-aminoimidazole core was the minimal structural requirement for retaining TLR8 agonistic activity. nih.gov Further studies on 1-alkyl-1H-benzimidazol-2-amines demonstrated a clear dependence on the substituent chain length at the N1 position for TLR8 agonism. acs.orgnih.gov The best-in-class compound from this series, 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine , was found to be a pure TLR8 agonist that elicits strong pro-inflammatory cytokine responses. acs.orgnih.gov Conversely, other modifications, such as the addition of a benzyloxy phenyl group, can convert the molecule into a pan-TLR inhibitor. nih.gov

Table 2: TLR8 Modulation by 2-Aminoimidazole and Benzimidazole Derivatives

| Compound | Biological Activity | Key Structural Features | Reference |

|---|---|---|---|

| 1-Pentyl-4-phenyl-1H-imidazol-2-amine | TLR8-specific agonist | 2-aminoimidazole core with N1-pentyl and C4-phenyl groups. | nih.gov |

| 4-Methyl-1-pentyl-1H-benzo[d]imidazol-2-amine | Pure TLR8 agonist | 2-aminobenzimidazole core with N1-pentyl group. | acs.orgnih.gov |

| 4-(2-(Benzyloxy)phenyl)-1-pentyl-1H-imidazol-2-amine | Pan-TLR inhibitor | Addition of a bulky, substituted phenyl group at C4. | nih.gov |

Histamine (B1213489) Receptor Binding

The imidazole ring is a core component of histamine, the endogenous ligand for histamine receptors (H1, H2, H3, H4), and is a well-established pharmacophore for designing receptor antagonists. auburn.eduthaiscience.info The nitrogen atoms in the imidazole ring are critical for interaction with key amino acid residues in the receptor binding pocket. plos.org For example, in the histamine H3 receptor, acidic residues like Asp3.32 and Glu5.46 are considered crucial "grip points" for binding the protonated amine and the imidazole moiety of ligands. plos.org

While direct studies on this compound binding to histamine receptors are not extensively documented in the reviewed literature, numerous studies confirm that imidazole-based compounds are potent histamine H3 receptor antagonists. nih.govnih.gov Thermodynamic analysis has been used to discriminate between imidazole-based agonists and antagonists at the H3 receptor. nih.gov The potential for derivatives of this compound to interact with these receptors is high, given the foundational importance of the imidazole core. However, the presence of the N-phenyl and 2-amino groups would significantly alter the electronic and steric properties compared to histamine, likely directing any potential activity towards antagonism rather than agonism and influencing subtype selectivity. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., DNA)

The planar, aromatic nature of the this compound scaffold suggests a potential for interaction with biological macromolecules like DNA. While direct studies on the parent compound are limited, research on related imidazole-containing structures demonstrates their capacity to bind to DNA. The imidazole ring is a constituent of natural nucleic acids (via the purine (B94841) base) and its derivatives can interact with the DNA structure. researchgate.netchemijournal.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

SAR studies are fundamental to understanding how the chemical structure of this compound and its derivatives influences their biological activity. These studies systematically modify different parts of the molecule—the N1-phenyl ring, the C4/C5 positions on the imidazole ring, and the C2-amino group—to probe interactions with biological targets. jopir.in

TLR8 Modulation : As discussed previously, SAR studies on 2-aminoimidazoles revealed that an N1-alkyl chain (specifically pentyl) was optimal for TLR8 agonism, while modifications to the C4-phenyl group could switch the activity from agonistic to inhibitory. nih.govacs.org This highlights the sensitivity of the receptor's binding pocket to the steric and electronic properties of the substituents.

Enzyme Inhibition : In the development of IDO inhibitors based on the 4-phenyl-imidazole scaffold, SAR studies showed that substitutions on the imidazole ring itself (at N1, C2, or N3) failed to improve potency. nih.gov However, modifications to the C4-phenyl ring, such as adding hydroxyl or thiol groups, led to a tenfold increase in potency by enabling specific hydrogen bonds with residues deep within the active site. nih.gov

Antiprotozoal Activity : In designing imidazole-based antiprotozoal agents, SAR studies explored a wide range of substituents. For example, in a series of 1-(aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives, modifications to the aryl-pyrrole and phenylmethyl moieties were systematically evaluated to optimize activity against various protozoa, leading to compounds with nanomolar potency. nih.gov

These examples demonstrate that the this compound core is a highly adaptable scaffold where targeted chemical modifications can fine-tune biological activity and selectivity for diverse targets. jopir.inmdpi.com

Design of Targeted Chemical Probes

A targeted chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. The this compound scaffold is a valuable starting point for developing such probes due to its demonstrated and tunable interactions with enzymes and receptors. jopir.in

The development of 1-pentyl-4-phenyl-1H-imidazol-2-amine as a selective TLR8 agonist is a prime example of a chemical probe derived from this structural class. nih.gov This molecule allows researchers to specifically activate TLR8 and study its downstream signaling pathways, distinguishing its effects from those of other TLRs like TLR7. acs.org Similarly, the creation of potent and selective enzyme inhibitors, such as those targeting IDO, provides chemical tools to probe the role of these enzymes in disease models. nih.gov

The design principles for converting a bioactive compound into a chemical probe involve optimizing its potency and selectivity for the target of interest while minimizing off-target effects. The SAR data gathered from studies on this compound derivatives provides a roadmap for these optimizations. For example, by knowing which substitutions enhance TLR8 agonism and which confer pan-TLR inhibition, researchers can rationally design highly selective probes to investigate the specific roles of these immune receptors. nih.gov

Q & A

Q. Basic Research Focus

- 1H/13C NMR : The amine proton (-NH2) typically appears as a broad singlet near δ 5.5–6.0 ppm, while aromatic protons from the phenyl and imidazole rings resonate between δ 7.0–8.5 ppm. 13C NMR confirms sp2 carbons (imidazole C2 at ~150 ppm; phenyl carbons at ~125–135 ppm) .

- IR Spectroscopy : Stretching vibrations for -NH2 (3350–3250 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) are critical markers. Discrepancies in these regions may indicate tautomeric shifts or impurities .

What computational methods predict the binding affinity of this compound derivatives to biological targets like EGFR?

Advanced Research Focus

Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations are used to model interactions with EGFR’s kinase domain. For example, 2-phenyl-1H-benzo[d]imidazole derivatives showed strong binding via hydrogen bonds with Met793 and hydrophobic interactions with Leu718 . ADMET predictions (SwissADME, pkCSM) assess pharmacokinetics, highlighting potential issues like poor solubility or CYP450 inhibition. Experimental validation via kinase inhibition assays (e.g., IC50 determination) is critical to resolve discrepancies between computational and empirical data .

How do crystallographic data resolve ambiguities in molecular conformation of imidazole derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction (SHELX refinement) provides definitive proof of molecular geometry. For example, in N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, crystallography confirmed dihedral angles between benzimidazole and pyrimidine rings (≈85°), influencing π-π stacking in protein binding . Challenges include resolving twinned crystals or disordered solvent molecules, which require iterative refinement (SHELXL) and validation via R-factor convergence (<0.05 for high-resolution data) .

What strategies address discrepancies between theoretical and experimental pharmacokinetic properties in benzimidazole-based compounds?

Advanced Research Focus

Discrepancies often arise from unaccounted metabolic pathways or membrane permeability limitations. Strategies include:

- Prodrug Design : Introducing hydrophilic groups (e.g., phosphate esters) to enhance solubility .

- Metabolite Identification : LC-HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- Permeability Assays : Caco-2 cell models to evaluate intestinal absorption, guided by logP (optimal range 2–3.5) .

How can structure-activity relationships (SAR) guide the design of this compound analogs with improved bioactivity?

Advanced Research Focus

SAR studies prioritize substituent effects on potency. For example:

- Electron-withdrawing groups (e.g., -Cl at the phenyl ring) enhance EGFR inhibition by increasing electrophilicity of the imidazole core .

- Bulkier substituents (e.g., piperidine derivatives) may improve selectivity by occupying hydrophobic pockets in target proteins .

Quantitative SAR (QSAR) models using Hammett constants or molecular descriptors (e.g., polar surface area) can predict bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.